An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-1-(2-methylphenyl)propan-1-ol
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-1-(2-methylphenyl)propan-1-ol
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 2-amino-1-(2-methylphenyl)propan-1-ol, a chiral amino alcohol with potential applications in pharmaceutical and chemical synthesis. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document emphasizes the predictive modeling of its properties alongside detailed, field-proven experimental protocols for their empirical determination and validation. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and practical methodologies for a thorough physicochemical characterization.
Introduction and Molecular Identity
2-Amino-1-(2-methylphenyl)propan-1-ol is a substituted phenylpropanolamine derivative. Structurally, it is an analog of phenylpropanolamine, featuring a methyl group at the ortho position of the phenyl ring.[1] This substitution is expected to influence its steric and electronic properties, thereby affecting its solubility, basicity, and interactions with biological targets. The presence of two chiral centers (at C1 and C2 of the propanol backbone) means the compound can exist as four stereoisomers. The specific stereochemistry is critical in pharmaceutical applications as it dictates biological activity.[2]
This guide will address the molecule generically while acknowledging that the properties of individual diastereomers and enantiomers may differ.
Compound Identifiers:
-
IUPAC Name: 2-amino-1-(2-methylphenyl)propan-1-ol
-
Molecular Formula: C₁₀H₁₅NO
-
Molecular Weight: 165.23 g/mol [3]
-
Canonical SMILES: CC(C(C1=CC=CC=C1C)O)N
Predicted Physicochemical Properties
In the absence of comprehensive experimental data, computational methods provide valuable estimates for key physicochemical properties. These predictions, derived from algorithms that analyze molecular structure, serve as a baseline for experimental design and validation.[4][5][6]
| Property | Predicted Value | Rationale & Comparative Context |
| Melting Point (°C) | 80 - 100 | Solid at room temperature is expected due to hydrogen bonding capabilities of the hydroxyl and amino groups. For comparison, the related 2-amino-2-methyl-1-propanol has a melting point of 24-28 °C, but the presence of the phenyl ring in the target molecule will significantly increase intermolecular forces (pi-stacking), leading to a higher melting point.[7] |
| Boiling Point (°C) | ~280 - 300 at 760 mmHg | The high boiling point is attributed to strong intermolecular hydrogen bonding. The structurally similar 2-amino-2-methyl-1-phenyl-propan-1-ol has a predicted boiling point of 295°C.[7] The ortho-methyl group may slightly alter this due to steric effects. |
| Water Solubility | Sparingly soluble to soluble | The amino and hydroxyl groups will contribute to water solubility. However, the lipophilic 2-methylphenyl group will decrease it. Phenylpropanolamine itself is water-soluble.[8] The methyl group will slightly increase lipophilicity. An experimental determination is crucial. |
| LogP (Octanol-Water) | 1.5 - 2.2 | This value indicates a moderate degree of lipophilicity. For comparison, 1-(o-tolyl)propan-1-amine has a predicted XLogP3 of 2.1. The additional hydroxyl group in our target compound will likely lower the LogP value, increasing its hydrophilicity slightly. |
| pKa (Basic) | 8.8 - 9.5 | This value pertains to the protonated amino group. It is expected to be a moderately strong base, typical for primary amino alcohols. The pKa is critical for understanding its ionization state at physiological pH (approx. 7.4), which affects absorption, distribution, and receptor binding. |
Experimental Determination of Physicochemical Properties
The following sections detail standardized, self-validating protocols for the empirical determination of the key physicochemical properties. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Causality: DSC is the gold standard for determining the melting point and purity of a crystalline solid. It measures the heat flow into a sample as a function of temperature. The melting of a pure substance is a sharp endothermic event, providing a precise melting temperature (Tₘ) and the enthalpy of fusion (ΔHfus). The sharpness of the peak is also an indicator of purity.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of the dried, crystalline 2-amino-1-(2-methylphenyl)propan-1-ol into a standard aluminum DSC pan.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium, tin).
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature well above the predicted melting point (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min).
-
Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere and prevent oxidative degradation.
-
-
Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak of the endotherm corresponds to the peak melting temperature.
Caption: Workflow for Melting Point Determination using DSC.
Solubility Determination by the Shake-Flask Method
Causality: The shake-flask method is a globally recognized "gold standard" for determining thermodynamic equilibrium solubility.[9][10] It establishes the maximum concentration of a substance that can dissolve in a solvent (e.g., water, buffer) at a specific temperature. This is a critical parameter for drug development, influencing everything from formulation to bioavailability.
Experimental Protocol:
-
System Preparation: Add an excess amount of solid 2-amino-1-(2-methylphenyl)propan-1-ol to a series of vials containing a precise volume of the relevant aqueous buffer (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions). The excess solid is crucial to ensure saturation is reached.[10]
-
Equilibration: Seal the vials and place them in a mechanical shaker or agitator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let undissolved solids settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling & Analysis: Carefully withdraw an aliquot from the clear supernatant. The concentration of the dissolved compound is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]
-
Quantification: Prepare a calibration curve using standard solutions of the compound of known concentrations. The concentration of the sample aliquot is determined by comparing its response to the calibration curve.
Caption: Shake-Flask Method for Aqueous Solubility Determination.
pKa Determination by Potentiometric Titration
Causality: Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups.[12][13][14] The pKa is the pH at which an ionizable group is 50% protonated and 50% deprotonated. For our target molecule, the primary amine is the basic center. By titrating a solution of the compound with a strong acid (e.g., HCl), we can monitor the pH change. The midpoint of the resulting buffer region on the titration curve corresponds to the pKa.
Experimental Protocol:
-
Solution Preparation: Accurately prepare a solution of 2-amino-1-(2-methylphenyl)propan-1-ol of known concentration (e.g., 0.01 M) in water. To maintain constant ionic strength, a background electrolyte like 0.15 M KCl can be added.[13]
-
Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, 10). Place the sample solution in a jacketed beaker to maintain a constant temperature and purge with nitrogen to remove dissolved CO₂, which can interfere with the titration of a base.[13]
-
Titration: Place the calibrated pH electrode in the solution. Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the amine has been neutralized). This point can be precisely located by finding the inflection point on the curve or by analyzing the first and second derivatives of the titration curve.[15][16]
Caption: Workflow for pKa Determination via Potentiometric Titration.
Conclusion
While direct experimental data for 2-amino-1-(2-methylphenyl)propan-1-ol remains scarce in accessible literature, this guide provides a robust framework for its physicochemical characterization. The presented computational predictions offer a valuable starting point for laboratory investigation. The detailed protocols for DSC, shake-flask solubility, and potentiometric titration represent industry-standard, self-validating methods that will yield high-quality, reliable data. The successful execution of these experiments will enable researchers to fully characterize this promising molecule, paving the way for its potential application in drug discovery and fine chemical synthesis.
References
-
PubChem. (n.d.). 2-[Methyl(phenyl)amino]propan-1-ol. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
-
PubChem. (n.d.). 1-(o-Tolyl)propan-1-amine. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 17, 2026, from [Link]
-
PubChem. (n.d.). (R)-(-)-2-Amino-1-propanol. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved February 17, 2026, from [Link]
-
PMC - NIH. (n.d.). Deep Learning Methods to Help Predict Properties of Molecules from SMILES. Retrieved February 17, 2026, from [Link]
-
Journal of Food and Drug Analysis. (n.d.). Determination of phenylpropanolamine in pharmaceutical preparations by second derivative spectrophotometry. Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol.
-
PMC - NIH. (n.d.). A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone. Retrieved February 17, 2026, from [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
-
Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-amino- (CAS 78-96-6). Retrieved February 17, 2026, from [Link]
-
Wikipedia. (n.d.). Aminomethyl propanol. Retrieved February 17, 2026, from [Link]
-
PubMed. (1947). Synthesis of 2-amino-1-phenyl-1-propanol and its methylated derivatives. Retrieved February 17, 2026, from [Link]
-
ACS Publications. (2025, July 3). Prediction of Small-Molecule Partitioning into Biomolecular Condensates from Simulation | JACS Au. Retrieved February 17, 2026, from [Link]
-
SciSpace. (2020, April 13). using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved February 17, 2026, from [Link]
-
LookChem. (n.d.). 2-(methylamino)-1-(p-tolyl)propan-1-ol. Retrieved February 17, 2026, from [Link]
-
MIT News. (2023, July 7). Learning the language of molecules to predict their properties. Retrieved February 17, 2026, from [Link]
-
CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved February 17, 2026, from [Link]
-
Ataman Kimya. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL (AMP). Retrieved February 17, 2026, from [Link]
-
ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (2016, October 3). (PDF) Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. Retrieved February 17, 2026, from [Link]
-
PMC. (n.d.). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Retrieved February 17, 2026, from [Link]
-
World Health Organization (WHO). (n.d.). Annex 4. Retrieved February 17, 2026, from [Link]
-
Wikipedia. (n.d.). Phenylpropanolamine. Retrieved February 17, 2026, from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved February 17, 2026, from [Link]
-
Semantic Scholar. (n.d.). Selective determination of phenylpropanolamine hydrochloride in pharmaceutical dosage forms by reaction with ninhydrin. Retrieved February 17, 2026, from [Link]
-
PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved February 17, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). catalytic enantioselective addition of dialkylzincs to aldehydes using. Retrieved February 17, 2026, from [Link]
-
NIST WebBook. (n.d.). 1-Propanol, 2-amino-2-methyl-. Retrieved February 17, 2026, from [Link]
-
ACS Publications. (2021, September 22). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol:A Theoretical and Experimental Study of the OH-Initiated Degradation under. Retrieved February 17, 2026, from [Link]
Sources
- 1. Phenylpropanolamine - Wikipedia [en.wikipedia.org]
- 2. 1-(2-Methylphenyl)-1-propanol () for sale [vulcanchem.com]
- 3. 2-[Methyl(phenyl)amino]propan-1-ol | C10H15NO | CID 12484194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Deep Learning Methods to Help Predict Properties of Molecules from SMILES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]
- 6. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. jfda-online.com [jfda-online.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. who.int [who.int]
- 11. enamine.net [enamine.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]



